2-(4-Chlorophenyl)azetidine hydrochloride
Overview
Description
2-(4-Chlorophenyl)azetidine hydrochloride is a compound with the molecular formula C9H11Cl2N and a molecular weight of 204.09 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, often involves the use of aziridines as starting materials. One common method is the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward route to azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of aziridines and appropriate reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, sodium tungstate, and other oxidizing or reducing agents . The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
2-(4-Chlorophenyl)azetidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, which can influence its biological and chemical activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Chlorophenyl)azetidine hydrochloride can be compared with other azetidines and aziridines, which are also nitrogen-containing heterocycles. Similar compounds include:
Azetidine: A four-membered nitrogen-containing ring with unique reactivity due to ring strain.
Aziridine: A three-membered nitrogen-containing ring that is more reactive than azetidine due to higher ring strain.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidines and aziridines .
Properties
IUPAC Name |
2-(4-chlorophenyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPCRGUALNXMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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